tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13647465
InChI: InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
SMILES: CC1CCNCC1NC(=O)OC(C)(C)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate

CAS No.:

Cat. No.: VC13647465

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Standard InChI Key SBAAVGHNGCRJNY-IUCAKERBSA-N
Isomeric SMILES C[C@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
SMILES CC1CCNCC1NC(=O)OC(C)(C)C
Canonical SMILES CC1CCNCC1NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The piperidine ring adopts a chair conformation, stabilized by the tert-butyl carbamate group at the 3-position and a methyl substituent at the 4-position . The (3R,4S) stereochemistry introduces distinct spatial constraints that influence both reactivity and biological interactions.

Crystallographic and Conformational Analysis

X-ray diffraction studies of related piperidine carbamates reveal that the tert-butyl group occupies an equatorial position to minimize steric strain, while the carbamate oxygen engages in intramolecular hydrogen bonding with the piperidine nitrogen . For the (3R,4S) isomer, the methyl group at C4 projects axially, creating a steric environment that affects ligand-receptor binding kinetics .

Structural PropertyValue/Description
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
Stereochemistry(3R,4S)
Predicted logP2.1 (Moderate lipophilicity)
Hydrogen Bond Donors1 (NH of carbamate)

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

  • Piperidine Functionalization: A racemic mixture of 4-methylpiperidin-3-amine undergoes resolution using chiral auxiliaries to isolate the (3R,4S) enantiomer .

  • Carbamate Formation: The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

Key Reaction Conditions:

  • Temperature: 0°C to room temperature

  • Solvent: Anhydrous dichloromethane or THF

  • Yield: 65–78% after chromatographic purification

Industrial Production Challenges

Industrial scale-up requires optimization of stereochemical control to minimize diastereomer formation. Continuous flow reactors and enzymatic resolution methods are employed to enhance enantiomeric excess (ee > 98%) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL at 25°C (predicted)

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, regenerating the parent amine .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.85–3.10 (m, 3H, piperidine H), 1.20 (d, J = 6.8 Hz, 3H, CH₃) .

  • IR (cm⁻¹): 1685 (C=O stretch), 1520 (N–H bend) .

Comparative Analysis with Analogous Compounds

CompoundStereochemistryBiological ActivityReference
tert-Butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate(3R,4R)BACE-1 inhibition (IC₅₀ = 12 µM)
tert-Butyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate(3S,4S)Weak AChE inhibition (IC₅₀ > 50 µM)
tert-Butyl N-[(3R,4S)-4-ethylpiperidin-3-yl]carbamate(3R,4S)Enhanced logP (2.8)

The (3R,4S) configuration confers a balance of lipophilicity and steric accessibility, making it favorable for blood-brain barrier penetration .

Applications in Drug Discovery

Intermediate for Kinase Inhibitors

This compound serves as a precursor in synthesizing JAK3 inhibitors, where the piperidine ring’s stereochemistry dictates binding to the kinase’s hydrophobic pocket .

Peptidomimetic Design

The carbamate group mimics peptide bonds, enabling its use in protease-resistant peptidomimetics for oncology targets .

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